Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of chemistry and biology. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and diverse reactivity. The presence of an aminomethyl group and an ethyl ester functionality further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. One common method involves the use of an organic base to mediate the reaction under mild and metal-free conditions. This approach yields the desired compound in good to excellent yields with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of scalable and operationally simple conditions, are likely applied. The use of environmentally friendly and cost-effective reagents is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester or aminomethyl groups.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism by which ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides a rigid framework that can influence binding affinity and specificity. Pathways involved may include enzymatic catalysis and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a base and nucleophile in organic synthesis.
2-Acylcycloalkanones: Used in the synthesis of various heterocyclic compounds and known for their reactivity.
Uniqueness
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its combination of an aminomethyl group and an ethyl ester functionality within a bicyclic framework. This combination provides a balance of stability and reactivity, making it versatile for various applications.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-14-9(13)10-3-5-11(7-12,6-4-10)15-8-10/h2-8,12H2,1H3 |
InChI Key |
FCDMHVLXEBXWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2)CN |
Origin of Product |
United States |
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